Ethyl 4-bromo-2-fluoro-3-methoxybenzoate

Description

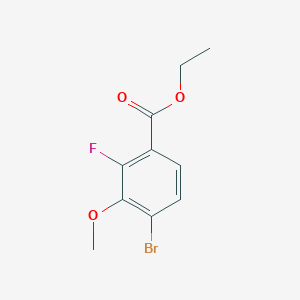

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with bromine (position 4), fluorine (position 2), and methoxy (position 3) groups. Its molecular formula is C₁₀H₁₀BrFO₃, with a calculated molecular weight of 277.09 g/mol (exact experimental values may vary depending on synthesis conditions). The ester moiety enhances lipophilicity, while halogen substituents may contribute to bioactivity or serve as handles for further synthetic modifications .

Properties

Molecular Formula |

C10H10BrFO3 |

|---|---|

Molecular Weight |

277.09 g/mol |

IUPAC Name |

ethyl 4-bromo-2-fluoro-3-methoxybenzoate |

InChI |

InChI=1S/C10H10BrFO3/c1-3-15-10(13)6-4-5-7(11)9(14-2)8(6)12/h4-5H,3H2,1-2H3 |

InChI Key |

CETWXTSHQCCPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)Br)OC)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-fluoro-3-methoxybenzoate typically involves the esterification of 4-bromo-2-fluoro-3-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction is conducted in large reactors with precise control over temperature and pressure to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Major Products Formed

Nucleophilic Substitution: Products include 4-azido-2-fluoro-3-methoxybenzoate or 4-thiocyanato-2-fluoro-3-methoxybenzoate.

Reduction: The product is 4-bromo-2-fluoro-3-methoxybenzyl alcohol.

Oxidation: The product is 4-bromo-2-fluoro-3-hydroxybenzoate.

Scientific Research Applications

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-fluoro-3-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl 4-bromo-2-fluoro-3-methoxybenzoate with structurally related aromatic esters, focusing on molecular features, synthesis, and properties.

Structural and Functional Group Comparisons

Key Observations:

- Substituent Effects : The target compound’s methoxy group at position 3 enhances electron density on the aromatic ring compared to Ethyl 4-(2-bromoethoxy)-3-fluorobenzoate, which has a bromoethoxy chain. This difference may affect electrophilic substitution reactivity .

- This contrasts with the target compound’s simpler substitution pattern, which may favor easier synthetic manipulation .

Physicochemical Properties

- Compound 14’s bulky substituents may reduce solubility in aqueous media .

- Stability : Bromine’s susceptibility to photodegradation and fluorine’s bond strength suggest the target compound may exhibit moderate stability under ambient conditions, whereas Compound 14’s fluorinated alkyl chain could improve thermal stability .

Biological Activity

Ethyl 4-bromo-2-fluoro-3-methoxybenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique molecular structure and potential biological activities. The compound features a bromine atom, a fluorine atom, and a methoxy group attached to a benzoate framework, which contributes to its reactivity and ability to interact with biological systems.

Molecular Characteristics

- Molecular Formula : C₁₀H₈BrF O₃

- Molecular Weight : Approximately 287.1 g/mol

The presence of halogen atoms (bromine and fluorine) enhances the compound's ability to interact with various biological targets, such as enzymes and receptors. This interaction is crucial for its potential applications in drug development.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, inhibiting the growth of various pathogens. The mechanism of action likely involves interference with microbial metabolic pathways through enzyme inhibition.

- Anticancer Activity : this compound shows promise as an anticancer agent. It is believed to modulate enzyme activity and influence cellular pathways associated with cancer progression. The halogen substituents enhance binding affinity to specific receptors involved in tumor growth regulation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through:

- Enzyme Inhibition : Compounds with similar structures have demonstrated the ability to inhibit key enzymes involved in metabolic processes, suggesting that this compound may have similar properties.

- Receptor Binding : The unique combination of bromine and fluorine atoms can enhance binding affinity, allowing the compound to effectively influence various biochemical pathways.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally related compounds can provide insights into the biological activity of this compound.

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| Ethyl 4-bromo-2-cyano-6-methoxybenzoate | C₁₀H₈BrN O₃ | Contains a cyano group | Potential anticancer properties |

| Ethyl 3-bromo-2-fluoro-6-methoxybenzoate | C₁₀H₈BrF O₃ | Bromine at position 3 | Antimicrobial activity |

| Methyl 4-bromo-2-fluoro-6-methoxybenzoate | C₉H₇BrF O₃ | Methyl group instead of ethyl | Variable biological effects |

The positioning of functional groups significantly affects the reactivity and interactions of these compounds with biological targets.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against various Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for bacterial infections.

- Anticancer Evaluation : In vitro assays were conducted using cancer cell lines to assess the cytotoxic effects of this compound. The findings revealed that the compound induced apoptosis in cancer cells, highlighting its potential role in cancer therapy.

- Enzyme Interaction Studies : Research focused on the binding affinities of this compound with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit key enzymes, further supporting its therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.